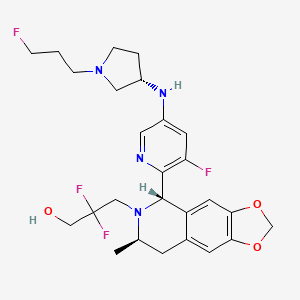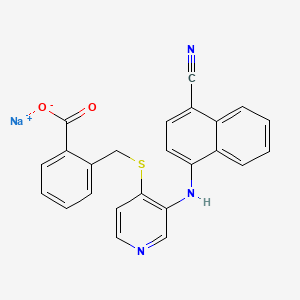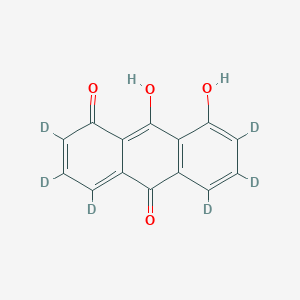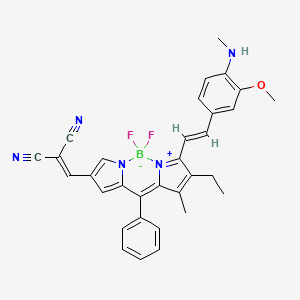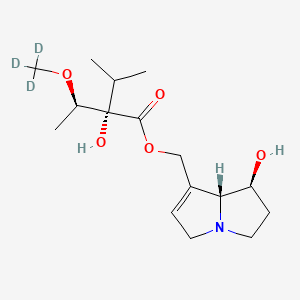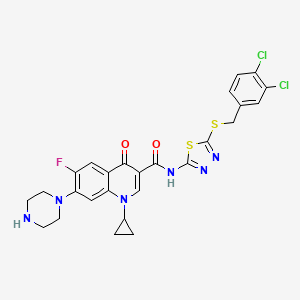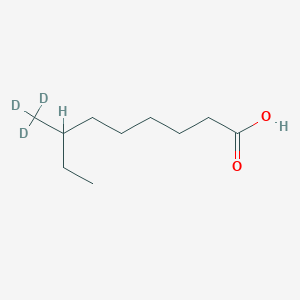
(+/-)-7-Methyl-d3-nonanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-7-Methyl-d3-nonanoic Acid is a deuterated fatty acid derivative. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be used in metabolic studies and other research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-7-Methyl-d3-nonanoic Acid typically involves the deuteration of nonanoic acid derivatives. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific catalysts, such as palladium on carbon, and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction engineering techniques to achieve efficient deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-7-Methyl-d3-nonanoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the carboxylic acid group into other functional groups, such as aldehydes or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms in the molecule can be replaced with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(+/-)-7-Methyl-d3-nonanoic Acid has several applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of fatty acid metabolism.
Biology: Helps in studying the incorporation and utilization of fatty acids in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to track the distribution and metabolism of deuterated drugs.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and chemical synthesis.
Wirkmechanismus
The mechanism of action of (+/-)-7-Methyl-d3-nonanoic Acid involves its incorporation into metabolic pathways where it can replace non-deuterated fatty acids. The presence of deuterium can alter the rate of metabolic reactions, providing insights into the kinetics and mechanisms of these processes. The molecular targets and pathways involved include enzymes and transport proteins that interact with fatty acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic Acid: The non-deuterated version of the compound.
7-Methyl-nonanoic Acid: A similar compound without deuterium labeling.
Deuterated Fatty Acids: Other fatty acids with deuterium incorporation at different positions.
Uniqueness
(+/-)-7-Methyl-d3-nonanoic Acid is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability and alter the metabolic profile of the compound, making it a valuable tool in various scientific studies.
Eigenschaften
Molekularformel |
C10H20O2 |
|---|---|
Molekulargewicht |
175.28 g/mol |
IUPAC-Name |
7-(trideuteriomethyl)nonanoic acid |
InChI |
InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12)/i2D3 |
InChI-Schlüssel |
TUIJQPRMECGEKA-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CC)CCCCCC(=O)O |
Kanonische SMILES |
CCC(C)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


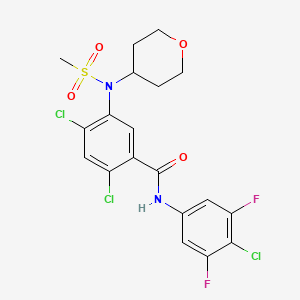
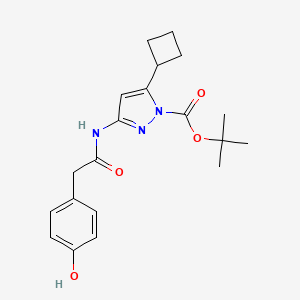
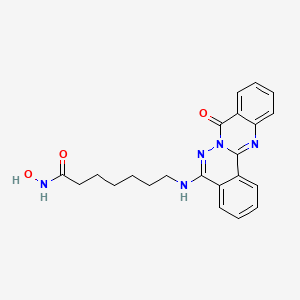
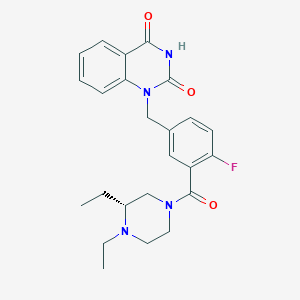
![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
